3,7-Dimethylocta-2,6-dienyl formate
CAS No.: 61759-63-5
Cat. No.: VC16779333
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61759-63-5 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 3,7-dimethylocta-2,6-dienyl formate |
| Standard InChI | InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3 |
| Standard InChI Key | FQMZVFJYMPNUCT-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCCC(=CCOC=O)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3,7-Dimethylocta-2,6-dienyl formate is an aliphatic ester characterized by a branched carbon chain with conjugated double bonds. Its IUPAC name, 3,7-dimethylocta-2,6-dienyl formate, reflects the positions of methyl groups and double bonds within the molecule . The compound is structurally related to geraniol, a monoterpene alcohol, with the hydroxyl group of geraniol replaced by a formate ester moiety.
The molecular formula corresponds to a molar mass of 182.26 g/mol, as calculated from atomic weights . Key identifiers include:
Stereochemical Considerations
The compound exists in multiple stereoisomeric forms due to the geometry of its double bonds. The (E)-isomer, commonly referred to as geranyl formate, is the biologically prevalent form, whereas the (Z)-isomer (neryl formate) is less common . The InChI string InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3 confirms the (E)-configuration at the 2,6-diene positions .
Natural Occurrence and Biological Roles
Distribution in Flora
3,7-Dimethylocta-2,6-dienyl formate has been isolated from essential oils of several plants:
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Tea Plants (Camellia sinensis): Contributes to the floral notes of tea aromas .
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Citrus Species (Citrus reticulata): Enhances the fruity scent of mandarin peels .
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Daphne odora and Elsholtzia ciliata: Implicated in pollinator attraction and defense mechanisms .
Ecological and Pheromonal Functions
In acarids (mites), this compound acts as an alarm pheromone, alerting conspecifics to predatory threats . Its volatility and specificity make it ideal for interspecies communication. In plants, it serves as a secondary metabolite, potentially deterring herbivores or attracting beneficial insects .
Synthesis and Industrial Production
Conventional Esterification Methods
The synthesis typically involves the reaction of geraniol with formic acid or its derivatives (e.g., formic anhydride). A general reaction scheme is:
Advanced Catalytic Approaches
Recent innovations employ solid superacid catalysts such as , which enhance reaction efficiency and selectivity. For example:
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Catalyst Preparation: Titanium sulfate and tetraethyl orthosilicate undergo sol-gel processing, followed by sulfuric acid impregnation and calcination .
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Reaction Conditions: Reactions proceed at 50–90°C under reduced pressure (20–50 mmHg), achieving yields exceeding 90% with minimal by-products .
This method circumvents equipment corrosion and simplifies product isolation, making it industrially viable .
Applications in Industry and Research
Fragrance and Flavor Industry
Geranyl formate is prized for its rosy-green odor profile, utilized in:
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Perfumery: As a top note in floral and citrus compositions.
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Food Additives: Approved by FEMA (No. 2514) for use in confectionery and beverages .
Biomedical Research
Preliminary studies suggest roles in:
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Antimicrobial Activity: Inhibiting bacterial growth in plant-pathogen models.
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Pheromone-Based Pest Control: Disrupting mite communication in agricultural settings .
Spectral Data and Analytical Characterization
Mass Spectrometry (MS)
The molecular ion peak at m/z 182 is characteristic, with fragmentation patterns revealing loss of CO () and subsequent cleavage of the terpene chain .
Data Compendium
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